molecular formula C10H8FN3O2 B1437632 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042604-73-8

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1437632
CAS No.: 1042604-73-8
M. Wt: 221.19 g/mol
InChI Key: LPPVXVYMMWNAPG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Fluoro and Methyl Groups: The phenyl ring can be functionalized with fluorine and methyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine and methyl groups on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its triazole ring, which is known to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The fluorine and methyl groups can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties.

Comparison with Similar Compounds

Similar compounds to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives with different substituents on the phenyl ring. For example:

    1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Fluoro-4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPVXVYMMWNAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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